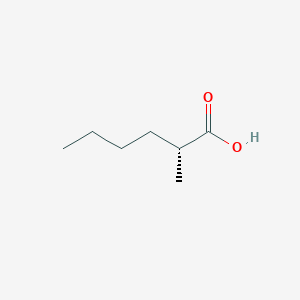

(2R)-2-methylhexanoic acid

Description

Significance of Stereochemistry in Organic Compounds

Stereochemistry, the study of the spatial arrangement of atoms in molecules, is a fundamental concept in organic chemistry. rijournals.com It governs the interactions between molecules, which is particularly crucial in biological systems where enzymes and receptors are highly specific to the three-dimensional shape of a substrate or ligand. acs.orguou.ac.in The arrangement of atoms in space can lead to the existence of stereoisomers, which are compounds with the same molecular formula and sequence of bonded atoms but different three-dimensional orientations. tru.ca

Enantiomers are a type of stereoisomer that are non-superimposable mirror images of each other. tru.ca They often exhibit identical physical properties in an achiral environment but can have profoundly different biological effects. uou.ac.in The tragic case of thalidomide, where one enantiomer was an effective sedative while the other caused severe birth defects, underscores the critical importance of stereochemistry in pharmacology. uou.ac.intru.ca Consequently, the ability to synthesize and analyze specific stereoisomers is a major focus of modern chemical research. rijournals.com

The Compound (2R)-2-Methylhexanoic Acid: Research Context

This compound is a chiral carboxylic acid with the (R)-configuration at the second carbon atom. It belongs to the class of medium-chain fatty acids, which are characterized by an aliphatic tail of four to twelve carbon atoms. hmdb.ca As a chiral molecule, it serves as a valuable building block in asymmetric synthesis, a field focused on the selective creation of a single stereoisomer. The specific spatial arrangement of the methyl group on the hexanoic acid backbone imparts distinct chemical and physical properties that are of interest in various research applications.

Overview of Research Domains Pertaining to this compound

Research involving this compound and related chiral carboxylic acids spans several domains. A primary area of investigation is in the development of analytical methods for the determination of enantiomeric purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents and Circular Dichroism (CD) spectroscopy are actively being explored to rapidly and accurately assess the enantiomeric composition of chiral acids. ijfmr.comnih.govfrontiersin.org Furthermore, the synthesis of enantiomerically pure compounds like this compound is a significant research focus, often employing chiral auxiliaries or asymmetric catalysis. The compound also finds application in the study of natural products and as a component in the synthesis of more complex chiral molecules. For instance, the related (2R,3R)-3-amino-2-methylhexanoic acid is a component of the novel cyclic depsipeptide, medusamide A, isolated from marine cyanobacteria.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H14O2 |

| Molecular Weight | 130.18 g/mol |

| IUPAC Name | This compound |

| CAS Registry Number | 51703-97-0 |

| Appearance | Clear colorless to slightly yellow liquid |

| Boiling Point | 209-210 °C |

| Density | 0.918 g/mL at 25 °C |

| Refractive Index | n20/D 1.422 |

This table contains data sourced from multiple references. nih.govchemsrc.comchemicalbook.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-methylhexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-3-4-5-6(2)7(8)9/h6H,3-5H2,1-2H3,(H,8,9)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKMFSAVYPAZTQ-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51703-97-0 | |

| Record name | (2R)-2-methylhexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 2r 2 Methylhexanoic Acid and Its Enantiomers

Asymmetric Synthesis Approaches

Asymmetric synthesis introduces chirality into a molecule, leading to the preferential formation of one enantiomer over the other. This is often accomplished through the use of chiral catalysts, auxiliaries, or reagents that create a chiral environment during the reaction.

Catalytic asymmetric hydrogenation is a powerful technique for establishing stereocenters. wikipedia.org This method typically involves the hydrogenation of a prochiral α,β-unsaturated carboxylic acid precursor in the presence of a chiral transition metal catalyst. acs.org Complexes of metals like rhodium, ruthenium, and iridium, paired with chiral phosphine ligands, are commonly employed to achieve high enantioselectivity. ajchem-b.com For the synthesis of α-alkyl branched acids, this approach offers a direct route to the desired enantiomerically enriched product. While specific examples for 2-methylhexanoic acid are not always detailed, the general applicability of this method to similar substrates is well-documented. semanticscholar.org The choice of catalyst and reaction conditions is crucial for maximizing the enantiomeric excess (ee).

| Catalyst System | Substrate Type | Typical Enantiomeric Excess (ee) | Reference |

| Rhodium-(R,R)-Et-DuPhos | α-Acetamidocinnamate derivatives | >95% | ajchem-b.com |

| Ruthenium-BINAP | α,β-Unsaturated carboxylic acids | High | nih.gov |

| Iridium-Phosphine | Activated pyridiniums | Up to 96% | wikipedia.orgajchem-b.com |

This table presents representative data for catalytic asymmetric hydrogenation reactions on substrates analogous to precursors of 2-methylhexanoic acid.

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. wikipedia.org In this approach, an achiral substrate is temporarily attached to a chiral molecule (the auxiliary). The presence of the auxiliary directs subsequent reactions to occur stereoselectively. For the synthesis of (2R)-2-methylhexanoic acid, a common strategy involves the alkylation of an enolate derived from a carboxylic acid derivative attached to a chiral auxiliary. acs.org Oxazolidinones, popularized by Evans, are a prominent class of chiral auxiliaries used for this purpose. After the stereoselective alkylation, the auxiliary is cleaved to yield the desired chiral carboxylic acid and can often be recovered for reuse. sigmaaldrich.com

| Chiral Auxiliary | Reaction Type | Diastereomeric Ratio (dr) | Reference |

| Evans Oxazolidinone | Alkylation | >95:5 | core.ac.uk |

| (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) | Alkylation | High | |

| trans-2-Phenyl-1-cyclohexanol | Ene reaction | 10:1 | wikipedia.org |

This table showcases typical diastereoselectivities achieved using various chiral auxiliaries in asymmetric synthesis.

Stereoselective alkylation is a fundamental method for forming carbon-carbon bonds with stereochemical control. nih.gov In the context of synthesizing this compound, this often involves the alkylation of a chiral enolate or a related nucleophile. tandfonline.com The stereochemical outcome is dictated by the inherent chirality of the substrate and the reaction conditions. For instance, the alkylation of a dianion derived from a carboxylic acid can be influenced by the presence of a chiral ligand or auxiliary. tandfonline.com The steric hindrance imposed by existing stereocenters can effectively shield one face of the molecule, leading to a highly diastereoselective reaction. nih.gov

A study on the enantioselective synthesis of (R)-2-methylalkanoic acids utilized a chiral imidazolidine-2-one auxiliary. The process involved N-acylation, stereoselective alkylation, and subsequent racemization-free deacylation to yield the desired α-substituted chiral carboxylic acids with high enantiomeric purity (97-99%). tandfonline.com

Modern synthetic chemistry has seen the rise of powerful cross-coupling reactions that can form C-C bonds with high fidelity. Stereospecific cross-coupling reactions are particularly valuable as they transfer the stereochemistry of a chiral starting material to the product. nih.gov For instance, a Negishi-type cross-coupling of an enantioenriched organozinc reagent with an appropriate electrophile can proceed with high stereospecificity. acs.org Similarly, the Suzuki-Miyaura coupling of enantiomerically enriched alkylboron compounds has been developed to provide access to chiral carboxylic acid derivatives with a high level of enantiospecificity. acs.org These methods offer a convergent approach to chiral molecules like this compound.

| Coupling Type | Chiral Substrate | Stereochemical Outcome | Reference |

| Suzuki-Miyaura | Enantioenriched alkylboron compound | High enantiospecificity | acs.org |

| Negishi | Enantioenriched lactone | >99% es | acs.org |

| Kumada | Aryl-substituted tetrahydrofuran | High diastereoselectivity | acs.org |

This table provides examples of stereospecific cross-coupling reactions and their typical stereochemical outcomes.

The Evans aldol reaction is a highly reliable and predictable method for creating stereocenters. tcichemicals.com While it primarily yields β-hydroxy carbonyl compounds, the resulting products can be further transformed into chiral carboxylic acids. The reaction involves the diastereoselective aldol addition of a boron enolate of a chiral N-acyloxazolidinone to an aldehyde. alfa-chemistry.comyoutube.com The stereochemistry of the newly formed stereocenters is controlled by the chiral auxiliary. wikipedia.org By carefully selecting the auxiliary and reaction conditions, it is possible to synthesize all possible stereoisomers of the product. tcichemicals.com The auxiliary can then be removed to unmask the carboxylic acid functionality.

Enzymatic Synthesis and Biocatalytic Transformations

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and enantioselectivity. nih.gov For the synthesis of chiral carboxylic acids, various enzymatic approaches can be employed. These include the kinetic resolution of racemic mixtures, where an enzyme selectively reacts with one enantiomer, and the asymmetric transformation of a prochiral substrate.

Carboxylic acid reductases (CARs) are enzymes that can catalyze the reduction of carboxylic acids to aldehydes, and this can be part of a cascade to produce chiral molecules. manchester.ac.uk Lipases are also widely used for the resolution of racemic acids or their esters. tandfonline.com Whole-cell biocatalysts, which utilize intact microorganisms, are often employed for their operational simplicity and the presence of cofactor regeneration systems. nih.gov These biological methods are becoming increasingly important in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. nih.gov

Lipase-Catalyzed Enantioselective Esterification and Kinetic Resolution

Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. This method relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. Lipases are particularly effective biocatalysts for this purpose due to their stereoselectivity, mild reaction conditions, and broad substrate tolerance.

In the context of 2-methylhexanoic acid, a racemic mixture is subjected to esterification in the presence of a lipase and an alcohol. The lipase selectively catalyzes the esterification of one enantiomer at a much faster rate than the other. For instance, a lipase might preferentially convert (S)-2-methylhexanoic acid into its corresponding ester, leaving the desired (R)-2-methylhexanoic acid largely unreacted. The unreacted (R)-acid can then be separated from the (S)-ester. The efficiency of this separation is determined by the enantioselectivity (E value) of the lipase. High E values are indicative of excellent separation.

Several lipases have demonstrated high efficiency in the resolution of chiral carboxylic acids. nih.govnih.gov Key parameters influencing the success of the resolution include the choice of lipase, the acyl donor (alcohol), the solvent, and the temperature. nih.gov For example, lipases such as Candida antarctica lipase B (CAL-B, often immobilized as Novozym 435) and Pseudomonas cepacia lipase (lipase PS) are frequently employed for these transformations. nih.gov

| Lipase Source | Substrate Type | Acyl Donor | Solvent | Typical Outcome |

|---|---|---|---|---|

| Candida antarctica B (Novozym 435) | Racemic 2-substituted cycloalkanols | Vinyl acetate | Diethyl ether | High enantioselectivity (E > 200) |

| Pseudomonas cepacia (Lipase PS) | Racemic 2-substituted cycloalkanols | Vinyl acetate | Diisopropyl ether | High enantioselectivity (E > 200) |

| Candida rugosa | Racemic Naproxen methyl ester | Water (hydrolysis) | Amberlite XAD7 | High activity for (S)-enantiomer |

| Aspergillus oryzae | Racemic Flurbiprofen | Various alcohols | Organic solvents | High conversion and enantioselectivity (62%–92% ee) |

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biocatalysis to construct complex molecules. nih.gov This approach allows for the creation of enantiomerically enriched compounds that may be difficult to access through purely chemical or enzymatic routes. A typical chemoenzymatic route to this compound might involve the chemical synthesis of a prochiral precursor, followed by an enzymatic step that introduces the desired stereochemistry.

For example, a suitable ketone precursor could be synthesized using conventional organic chemistry methods. This ketone can then be subjected to an asymmetric biocatalytic reduction using a ketoreductase (KRED) enzyme. These enzymes, often sourced from microorganisms, can reduce the ketone to a chiral alcohol with very high enantiomeric excess (up to 99% ee). nih.gov The resulting (R)-2-methylhexan-1-ol can then be chemically oxidized to the target carboxylic acid, this compound, preserving the stereocenter. This strategy leverages the strengths of both disciplines: the broad scope of chemical synthesis to build the carbon skeleton and the exquisite selectivity of enzymes to set the stereochemistry. nih.gov

Microbial Conversion Routes

The use of whole microbial cells for the production of chemicals offers a sustainable and powerful alternative to traditional synthesis. nih.gov Microorganisms can be engineered or selected to perform complex multi-step transformations, converting simple feedstocks into valuable chiral compounds like 2-methylhexanoic acid.

One potential pathway involves harnessing the fatty acid biosynthesis or degradation (β-oxidation) pathways in microorganisms. mdpi.com For instance, a bacterial strain, such as Escherichia coli, could be metabolically engineered to produce 2-methylhexanoic acid. This might involve introducing genes for specific enzymes that can incorporate a methyl group at the C2 position of a growing fatty acid chain or modify an existing hexanoic acid precursor. The biocatalytic synthesis of other unsaturated fatty acids has been demonstrated by identifying and utilizing key enzymes from the β-oxidation process, such as acyl-CoA synthetase, acyl-CoA dehydrogenase, and acyl-CoA thioesterase. mdpi.com

Furthermore, some anaerobic bacteria are known to produce methylated acids as metabolites from the degradation of hydrocarbons. researchgate.net While not a direct synthesis of the target molecule, these natural pathways provide a blueprint for engineering microbial systems for specific production goals. The success of such microbial conversions depends on optimizing fermentation conditions, including nutrient supply, pH, temperature, and substrate feeding strategies, to maximize yield and productivity. mdpi.com

Classical Organic Synthesis Routes with Stereocontrol Considerations

Traditional organic synthesis provides robust methods for constructing the carbon backbone of 2-methylhexanoic acid. The primary challenge in these routes is controlling the stereochemistry at the C2 position to selectively form the (R)-enantiomer.

The malonic ester synthesis is a classic method for preparing carboxylic acids. wikipedia.orgaskthenerd.com To synthesize 2-methylhexanoic acid, diethyl malonate is first deprotonated with a strong base like sodium ethoxide to form a nucleophilic enolate. chemicalnote.com This enolate is then sequentially alkylated with two different alkyl halides. For 2-methylhexanoic acid, the alkylating agents would be a methyl halide (e.g., methyl iodide) and a butyl halide (e.g., butyl bromide). chemicalnote.com The order of addition can be varied.

The standard malonic ester synthesis results in a racemic mixture because the starting materials and reagents are achiral. wikipedia.org To achieve stereocontrol and produce the (R)-enantiomer, the synthesis must be modified. This can be accomplished by using a chiral auxiliary—a chiral molecule that is temporarily incorporated into the structure to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed.

Asymmetric halolactonization is a powerful method for synthesizing chiral molecules from achiral alkenoic acids. acs.orgsciforum.net The reaction involves the cyclization of an unsaturated carboxylic acid in the presence of a halogen source and a chiral catalyst or reagent, which results in the formation of a chiral halolactone. sciforum.net

A relevant application of this technique is the synthesis of (+)S-2-hydroxy-2-methyl-hexanoic acid, a related chiral intermediate. In this process, a precursor like 2-methyl-2-pentenoic acid is treated with a chiral agent, such as L-proline, to guide the stereoselective addition of a halogen and subsequent lactonization. google.com The resulting chiral halolactone can then be chemically transformed. For instance, the halogen can be removed via reduction, and the lactone ring can be opened to yield the desired chiral carboxylic acid. The development of organocatalytic enantioselective halolactonization has provided access to richly functionalized chiral intermediates from simple starting materials. acs.org

Racemic Synthesis and Subsequent Resolution Techniques

An alternative to asymmetric synthesis is to first prepare a racemic mixture of 2-methylhexanoic acid and then separate the two enantiomers. The malonic ester synthesis, as described previously without stereocontrol, is an effective way to produce the racemic acid. chegg.com

The most common method for resolving a racemic carboxylic acid is through the formation of diastereomeric salts. openstax.org This process involves reacting the racemic acid with a single enantiomer of a chiral base (a resolving agent), such as an optically active amine. google.comopenstax.org This acid-base reaction produces a mixture of two diastereomeric salts: [(R)-acid·(R)-base] and [(S)-acid·(R)-base].

Unlike enantiomers, diastereomers have different physical properties, including solubility. openstax.org This difference allows for their separation by techniques like fractional crystallization. Once a diastereomeric salt is isolated, the pure enantiomer of the carboxylic acid can be regenerated by treatment with a strong acid, which protonates the carboxylate and liberates the chiral amine for reuse. openstax.org

| Resolving Agent | Type | Typical Application |

|---|---|---|

| (R)- or (S)-1-Phenylethylamine | Chiral Amine | General purpose resolution of acidic racemates. |

| Brucine | Alkaloid (Chiral Amine) | Resolution of a wide range of acidic compounds. |

| Strychnine | Alkaloid (Chiral Amine) | Used for resolving acidic racemates. |

| (1R,2R)- or (1S,2S)-Pseudoephedrine | Chiral Amino Alcohol | Effective for forming crystalline diastereomeric salts. |

| Dehydroabietylamine | Chiral Amine | Derived from a natural product (rosin acid). |

Iii. Biosynthesis and Biotransformation Pathways

Microbial Biosynthesis of (2R)-2-Methylhexanoic Acid

Microorganisms employ diverse metabolic strategies that can lead to the synthesis of this compound. These pathways are often linked to the breakdown of larger molecules or specialized fermentation processes.

While many bacteria produce a variety of straight-chain and branched-chain fatty acids through fermentation, the specific pathways leading to the formation of 2-methylhexanoic acid are not as commonly documented as those for other short-chain fatty acids. In mixed acid fermentation, a process common in Enterobacteriaceae, a mixture of acids like lactate, acetate, succinate, and formate (B1220265) are produced from the fermentation of six-carbon sugars. wikipedia.org The production of branched-chain fatty acids often arises from the metabolism of branched-chain amino acids. However, specific documentation detailing the direct production of this compound through common bacterial fermentation of carbohydrates or amino acids remains limited in the currently available scientific literature.

A significant pathway for the formation of 2-methylhexanoic acid is through the anaerobic degradation of n-hexane by certain denitrifying bacteria, such as the betaproteobacterium strain HxN1. nih.govnih.govasm.orgasm.orgnih.govmpg.de This process is a key part of the biogeochemical cycling of hydrocarbons in anoxic environments.

The anaerobic degradation of n-hexane is initiated by the addition of the hydrocarbon to fumarate, forming a (1-methylpentyl)succinate (B1244145) intermediate. nih.govasm.orgmpg.de This initial product then undergoes a series of enzymatic transformations. Through a carbon skeleton rearrangement, the (1-methylpentyl)succinate is converted to (2-methylhexyl)malonyl-CoA, which is then decarboxylated to yield 4-methyloctanoyl-CoA. nih.gov

Subsequent rounds of conventional β-oxidation of 4-methyloctanoyl-CoA lead to the formation of several methyl-branched fatty acids, including 2-methylhexanoic acid. nih.gov The detection of 2-methylhexanoic acid, along with other intermediates like 4-methyloctanoic acid and 3-hydroxy-2-methylhexanoic acid, in cultures of n-hexane-grown denitrifying bacteria provides strong evidence for its role as a key metabolite in this degradation pathway. nih.govnih.gov The entire pathway allows for the complete oxidation of n-hexane to carbon dioxide, coupled with the reduction of nitrate. nih.gov

Table 1: Key Metabolites in the Anaerobic Degradation of n-Hexane Leading to 2-Methylhexanoic Acid

| Metabolite | Role in the Pathway |

| n-Hexane | Initial substrate |

| Fumarate | Co-substrate for initial activation |

| (1-Methylpentyl)succinate | Initial product of n-hexane activation |

| (2-Methylhexyl)malonyl-CoA | Intermediate after carbon skeleton rearrangement |

| 4-Methyloctanoyl-CoA | Product of decarboxylation |

| 2-Methylhexanoic acid | Metabolite formed during β-oxidation |

This table is based on the proposed pathway for anaerobic n-hexane degradation.

Certain filamentous fungi, including species of Magnaporthe and Alternaria, have been found to produce the non-proteinogenic amino acid (2S, 3S)-2-amino-3-methylhexanoic acid (AMHA). nih.gov While the direct enzymatic conversion of this compound to AMHA in these fungi has not been definitively elucidated in the available literature, the structural similarity strongly suggests a precursor-product relationship. The biosynthesis of amino acids from their corresponding α-keto or carboxylic acid precursors is a common metabolic transformation in microorganisms. It is plausible that a transaminase or a similar enzyme catalyzes the amination of a derivative of 2-methylhexanoic acid to yield AMHA. Further research is needed to identify and characterize the specific enzymes and intermediates involved in this fungal biosynthetic pathway.

Incorporation into Natural Product Structures

The chirality and defined structure of this compound make it a valuable building block in the biosynthesis of complex natural products, contributing to their structural diversity and biological activity.

A notable example of the incorporation of a derivative of this compound into a natural product is the cyclic depsipeptide Medusamide A. nih.govnih.gov Isolated from a marine cyanobacterium, Medusamide A contains four units of the unusual β-amino acid, (2R,3R)-3-amino-2-methylhexanoic acid (Amha). nih.gov The presence of this specific stereoisomer highlights the stereoselective nature of the biosynthetic machinery in the producing organism.

The biosynthesis of such unusual amino acids in cyanobacteria often involves nonribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs). nih.govbeilstein-journals.org These large, modular enzyme complexes are known for their ability to incorporate a wide variety of non-proteinogenic amino acids and other building blocks into peptide and polyketide structures. The biosynthesis of the this compound backbone of the Amha units in Medusamide A is likely a result of the intricate enzymatic machinery of the responsible NRPS/PKS gene cluster. The unique structure of Medusamide A, with its four contiguous Amha residues, suggests a specialized and potentially novel biosynthetic pathway. nih.gov

In microbial metabolism, short branched-chain carboxylic acids can serve as starter units for the biosynthesis of longer-chain branched fatty acids through a process known as chain elongation. nih.govacs.orgresearchgate.netfrontiersin.orgdtu.dk This process, which is mechanistically the reverse of β-oxidation, involves the sequential addition of two-carbon units, typically from acetyl-CoA, to a primer molecule.

While the direct utilization of this compound as a primer for the synthesis of longer branched-chain fatty acids is not extensively documented, the principle of chain elongation is well-established for other branched-chain short-chain fatty acids like isobutyrate and isovalerate. nih.govacs.orgfrontiersin.org It is conceivable that in certain microorganisms, (2R)-2-methylhexanoyl-CoA could be utilized by the fatty acid synthase (FAS) or a dedicated elongase system to produce longer-chain fatty acids with a methyl branch at an even-numbered carbon position. These elongated branched-chain fatty acids can then be incorporated into cellular lipids, influencing membrane fluidity and other properties. Further investigation is required to identify specific examples and the enzymatic machinery responsible for the elongation of this compound in microbial systems.

Iv. Stereochemical Analysis and Characterization

Chiral Analytical Chromatography

Chiral chromatography is the cornerstone for the separation and quantification of enantiomers. This is achieved either indirectly, by converting the enantiomers into diastereomers, or directly, by using a chiral stationary phase (CSP) or a chiral mobile phase additive.

Gas chromatography is a powerful technique for separating volatile compounds. However, to separate enantiomers like (2R)- and (2S)-2-methylhexanoic acid on a standard achiral GC column, they must first be converted into diastereomers. weber.hu This is an indirect method that involves reacting the racemic acid with an enantiomerically pure chiral derivatizing agent. weber.hu

The process involves two main steps:

Esterification: The carboxyl group of 2-methylhexanoic acid is first esterified to increase its volatility for GC analysis. This is typically done using reagents like methanolic HCl.

Chiral Derivatization: The resulting ester is then reacted with a chiral derivatizing agent. For carboxylic acids, a common strategy is to react the acid with a chiral alcohol, such as (R)-(-)-2-butanol or (S)-(+)-2-butanol, in the presence of a coupling agent to form a diastereomeric ester.

The resulting diastereomers, for instance, (2R)-2-methylhexanoyl-(R)-2-butyl ester and (2S)-2-methylhexanoyl-(R)-2-butyl ester, have different physical properties and can be separated on a conventional, non-chiral GC column. weber.hu The relative peak areas of the separated diastereomers correspond directly to the enantiomeric ratio of the original sample.

Table 1: Example GC Conditions for Diastereomer Separation

| Parameter | Condition |

|---|---|

| Column | Standard non-chiral capillary column (e.g., DB-5, HP-5ms) |

| Derivatizing Agent | (R)-(-)-2-Butanol |

| Injector Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp to 220 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Carrier Gas | Helium |

High-Performance Liquid Chromatography (HPLC) is the most widely used method for the direct separation of enantiomers. researchgate.net This approach utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. chiralpedia.com

For the separation of acidic compounds like 2-methylhexanoic acid, polysaccharide-based CSPs are particularly effective. researchgate.net These columns, such as Chiralcel OD-H or Chiralpak AD, consist of cellulose or amylose derivatives coated on a silica support. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the chiral grooves of the polysaccharide structure.

The mobile phase composition is critical for achieving optimal separation. chromatographyonline.com In normal-phase mode, a mixture of an alkane (like n-hexane) with an alcohol modifier (like 2-propanol) and a small amount of an acidic additive (like trifluoroacetic acid) is typically used. The acidic additive helps to suppress the ionization of the carboxyl group, leading to better peak shape and resolution. chromatographyonline.com

Table 2: Typical HPLC Conditions for Direct Enantioseparation

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

For highly sensitive and selective quantification of (2R)-2-methylhexanoic acid, especially in complex biological matrices, chiral HPLC is coupled with tandem mass spectrometry (LC-MS/MS). rsc.org This combination leverages the separation power of chiral LC with the definitive identification and quantification capabilities of MS/MS. austinpublishinggroup.com

After separation on a chiral column as described in section 4.1.2, the eluent is directed to the mass spectrometer. An electrospray ionization (ESI) source, typically in negative ion mode, is used to deprotonate the 2-methylhexanoic acid molecule, generating the [M-H]⁻ ion (m/z 129.1).

In the mass spectrometer, quantification is performed using Multiple Reaction Monitoring (MRM). The precursor ion (m/z 129.1) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective process minimizes interference from matrix components, allowing for accurate quantification at very low concentrations. nih.gov

Table 3: Example LC-MS/MS Parameters for Enantiomer Quantification

| Parameter | Setting |

|---|---|

| Separation | Chiral HPLC (as per Table 2) |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Precursor Ion (Q1) | m/z 129.1 |

| Product Ion (Q3) | e.g., m/z 85.1 (corresponding to loss of CO₂) |

| Collision Energy | Optimized for fragmentation |

| Dwell Time | 100 ms |

Spectroscopic Methods for Stereochemical Assignment

While chromatography separates enantiomers, spectroscopic methods are often required to determine the absolute configuration (i.e., assigning the R or S designation) or to analyze enantiomeric ratios without separation.

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to distinguish between enantiomers by converting them into transient diastereomeric species in the NMR tube. nih.gov This is achieved by adding a chiral solvating agent (CSA) or a chiral shift reagent to the NMR sample. rsc.org

In the presence of a CSA, such as (R)-1-phenylethanol, the (2R)- and (2S)-2-methylhexanoic acid enantiomers form diastereomeric complexes through interactions like hydrogen bonding. These complexes have distinct chemical environments, which can lead to the appearance of separate signals (chemical shift non-equivalence) for one or more protons in the ¹H NMR spectrum. rsc.org The integration of these separate signals can be used to determine the enantiomeric excess (ee) of the sample. Lanthanide-based chiral shift reagents, such as Eu(hfc)₃, can also be used and often induce larger chemical shift differences. libretexts.org

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. nih.gov Since this compound is a liquid at room temperature, it must first be converted into a suitable crystalline solid. researchgate.net

This is accomplished by reacting the acid with an enantiomerically pure chiral auxiliary of known absolute configuration to form a diastereomeric salt or ester that crystallizes well. sci-hub.se For example, reacting this compound with a chiral amine like (R)-1-phenylethylamine would yield the ((2R)-acid)-(R)-amine) salt.

A single crystal of this diastereomeric salt is then analyzed by X-ray diffraction. The diffraction pattern allows for the determination of the three-dimensional arrangement of atoms in the crystal lattice. nih.gov Because the absolute configuration of the chiral amine is already known, it serves as an internal reference, allowing for the unambiguous assignment of the absolute configuration of the 2-methylhexanoic acid chiral center. sci-hub.senih.gov This method provides incontrovertible proof of the molecule's stereochemistry.

Optical Rotation Studies

Optical rotation is a critical analytical technique for the characterization of chiral molecules such as this compound. This property arises from the differential interaction of a chiral compound with plane-polarized light, causing the plane of the light to rotate. The direction and magnitude of this rotation are unique to a specific enantiomer and are measured using a polarimeter.

The specific rotation, [α], is a fundamental, intensive property of a chiral substance and is calculated from the observed rotation. The value is dependent on the temperature, the wavelength of the light used (commonly the D-line of a sodium lamp, 589 nm), the solvent, and the concentration of the sample.

Research Findings

For a pure sample of this compound, a specific optical rotation value would be expected. Its enantiomer, (2S)-2-methylhexanoic acid, would exhibit an equal but opposite rotation under identical conditions. For instance, if the (2R) enantiomer has a specific rotation of +X degrees, the (2S) enantiomer will have a specific rotation of -X degrees. A racemic mixture, containing equal amounts of both enantiomers, would be optically inactive, with a net rotation of zero.

The optical rotation is directly proportional to the enantiomeric excess (ee) of a sample. By measuring the specific rotation of a mixture of enantiomers and comparing it to the known specific rotation of the pure enantiomer, the enantiomeric purity of the sample can be determined.

Hypothetical Data Table

The following interactive table illustrates how the optical rotation data for the enantiomers of 2-methylhexanoic acid would be presented. Please note that the values provided are hypothetical and for illustrative purposes only, as experimental data was not found in the available resources.

| Enantiomer | Specific Rotation ([α] D 20) | Solvent | Concentration (g/100mL) |

| This compound | +X° | Chloroform | c = 1.0 |

| (2S)-2-methylhexanoic acid | -X° | Chloroform | c = 1.0 |

| (±)-2-methylhexanoic acid | 0° | Chloroform | c = 1.0 |

This table would typically be populated with experimentally verified data from peer-reviewed studies, providing a clear reference for the chiroptical properties of this compound. The sign of the rotation (+ or -) indicates whether the compound is dextrorotatory or levorotatory, respectively.

V. Applications As a Chiral Building Block and Intermediate in Chemical Synthesis

Utilization in Asymmetric Synthesis of Complex Chiral Molecules

In asymmetric synthesis, the goal is to create a specific stereoisomer of a chiral molecule. (2R)-2-methylhexanoic acid serves as a source of chirality that can be incorporated into a larger molecular framework. A notable example, although utilizing the opposite enantiomer, is the synthesis of the high-potency sweetener NC-00637, which requires large quantities of (S)-2-methylhexanoic acid. researchgate.netsemanticscholar.org The synthesis of NC-00637 involves the coupling of (S)-2-methylhexanoic acid with a protected L-glutamic acid derivative, followed by condensation with 5-amino-2-cyanopyridine. researchgate.net This process demonstrates how a chiral 2-methyl-substituted carboxylic acid can be a key component in constructing a complex, non-natural molecule with specific stereochemical requirements. The principles of this synthesis are directly applicable to the (R)-enantiomer for the creation of other diastereomeric targets. The choice of the (R) or (S) enantiomer of the acid determines the final stereochemistry of the product, highlighting the importance of such chiral building blocks in creating stereochemically diverse libraries of compounds for drug discovery and other applications.

The table below outlines the key steps in a representative synthesis where a chiral 2-methylhexanoic acid is used to build a more complex molecule.

| Step | Reactants | Key Transformation | Product |

| 1 | (S)-2-methylhexanoic acid, Thionyl chloride | Formation of acid chloride | (S)-2-methylhexanoyl chloride |

| 2 | (S)-2-methylhexanoyl chloride, Protected L-glutamic acid | N-acylation | Acylated glutamic acid derivative |

| 3 | Acylated glutamic acid derivative, 5-amino-2-cyanopyridine | Amide bond formation | Protected NC-00637 |

| 4 | Protected NC-00637 | Deprotection | NC-00637 |

This table is a representative example based on the synthesis of NC-00637 using the (S)-enantiomer.

Precursor for Optically Active Prostaglandin Analogs and Related Compounds

Prostaglandins and their analogs are a class of biologically active lipid compounds that contain a cyclopentane (B165970) ring and two side chains. The precise stereochemistry of these molecules is crucial for their biological activity. google.com Chiral intermediates are therefore essential for the stereospecific synthesis of these compounds. google.com

The general synthetic approach is outlined below:

| Starting Material Derivative | Key Reaction | Chiral Intermediate | Target Application |

| N-(2-Methylene-hexanoyl)-L-proline | Asymmetric halolactonization | (+)-S-2-hydroxy-2-methyl-hexanoic acid | Synthesis of Prostaglandin Analogs |

Role in the Chiral Pool Strategy for Target Molecule Synthesis

The chiral pool strategy is a cornerstone of asymmetric synthesis, which utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.orgbccollegeasansol.ac.in Common contributors to the chiral pool include amino acids, sugars, and terpenes. wikipedia.org These molecules provide a pre-existing stereocenter, which can be carried through a synthetic sequence to impart chirality to the final target molecule, often improving the efficiency of the total synthesis. wikipedia.org

While not a naturally occurring product in the same abundance as sugars or amino acids, this compound, obtainable through resolution or asymmetric synthesis, functions as a valuable member of the synthetic chiral pool. Its simple, well-defined structure with a single stereocenter and a versatile carboxylic acid functional group makes it an attractive starting point for the synthesis of more complex chiral targets. The alkyl chain can be modified, and the carboxylic acid group can be converted into a wide range of other functionalities (alcohols, aldehydes, amides, etc.), all while preserving the original stereocenter. This strategy is particularly useful when the target molecule contains a fragment that structurally resembles 2-methylhexanoic acid.

Attributes of this compound as a Chiral Pool Synthon:

| Attribute | Description |

| Enantiopurity | Available in high enantiomeric purity, ensuring the stereochemical integrity of the synthetic route. |

| Defined Stereocenter | Provides a single, well-defined stereocenter at the C2 position. |

| Functional Group Handle | The carboxylic acid group allows for a wide range of chemical transformations. |

| Structural Simplicity | A simple aliphatic backbone that can be elaborated upon to build molecular complexity. |

Intermediate in the Synthesis of Beta-Amino Acid Derivatives

Beta-amino acids are homologs of the common alpha-amino acids and are important components of many biologically active molecules and natural products. illinois.edu The cyclic peptide natural product, Medusamide A, for instance, contains four contiguous (2R,3R)-3-amino-2-methylhexanoic acid (Amha) residues.

The synthesis of Medusamide A and its analogs necessitates the preparation of this specific, non-proteinogenic β-amino acid. This compound is a logical and ideal precursor for the synthesis of (2R,3R)-3-amino-2-methylhexanoic acid. The synthetic challenge lies in the stereoselective introduction of an amino group at the C3 position, preserving the existing chirality at C2 and establishing the correct relative stereochemistry (the syn relationship between the methyl and amino groups).

A plausible synthetic route would involve the following key steps:

Alpha-bromination: Conversion of this compound to its corresponding acid halide, followed by alpha-bromination to introduce a bromine atom at the C2 position.

Stereoselective amination: A nucleophilic substitution reaction with an amine source at the C3 position of a suitable derivative, designed to achieve the desired (3R) configuration.

Functional group manipulation: Subsequent steps to deprotect and modify the molecule as needed to yield the final β-amino acid derivative ready for peptide coupling.

This application highlights the role of this compound as a foundational chiral intermediate for accessing more complex and functionally diverse building blocks like β-amino acids.

Vi. Advanced Research Directions and Challenges

Development of Novel Highly Enantioselective Synthetic Routes

The efficient and precise synthesis of single-enantiomer compounds is a cornerstone of modern pharmaceutical and fine chemical production. For (S)-2-methylhexanoic acid, a key intermediate in the synthesis of the high-potency sweetener NC-00637, several enantioselective strategies have been explored, offering a blueprint for the development of routes to its (R)-enantiomer. semanticscholar.org

Initial small-scale syntheses have successfully utilized chiral auxiliaries to direct the stereochemical outcome of a reaction. This method involves temporarily incorporating a chiral molecule to guide the formation of the desired stereocenter, followed by its removal. While effective for producing small quantities with high enantiomeric purity, the multi-step nature and the cost of the auxiliary can be prohibitive for large-scale production. semanticscholar.org

Classical resolution of a racemic mixture of 2-methylhexanoic acid represents another viable approach. This technique involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated by physical means such as crystallization, followed by the recovery of the individual enantiomers. The success of this method is highly dependent on the choice of resolving agent and the crystallization conditions. semanticscholar.org

More advanced and scalable methods are actively being pursued. Enzymatic methods offer a green and highly selective alternative. Lipases and other hydrolases can be employed for the kinetic resolution of racemic esters of 2-methylhexanoic acid, selectively hydrolyzing one enantiomer and leaving the other enriched. The development of robust enzymes with high enantioselectivity and stability is a key research objective. semanticscholar.orgnih.gov

Asymmetric hydrogenation stands out as a particularly promising route for large-scale, efficient production. This method involves the hydrogenation of a prochiral precursor, such as 2-methyl-2-hexenoic acid, using a chiral catalyst. The catalyst, typically a transition metal complex with a chiral ligand, facilitates the addition of hydrogen across the double bond in a stereocontrolled manner, leading directly to the desired enantiomer. semanticscholar.org The discovery and optimization of new, highly active, and selective catalysts for this transformation remains a significant area of research.

| Synthetic Method | Description | Advantages | Research Challenges |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct stereochemistry. | High enantiomeric purity for small-scale synthesis. | Multi-step process, cost of auxiliary, scalability. |

| Classical Resolution | Separation of a racemic mixture via diastereomeric salt formation. | Established and can be effective. | Dependent on finding a suitable resolving agent and crystallization conditions. |

| Enzymatic Methods | Use of enzymes (e.g., lipases) for kinetic resolution. | High enantioselectivity, environmentally friendly. | Enzyme stability, cost, and efficiency for large-scale production. |

| Asymmetric Hydrogenation | Direct hydrogenation of a prochiral precursor using a chiral catalyst. | Highly efficient, scalable, atom-economical. | Discovery and development of new, highly active, and selective catalysts. |

Exploration of Undiscovered Microbial Biotransformation Pathways

The biosynthesis of short-chain organic acids by microbial fermentation is a well-established industrial process. researchgate.netrsc.org However, the specific pathways for the production of chiral branched-chain fatty acids like (2R)-2-methylhexanoic acid are not yet well-elucidated. This represents a significant opportunity for research and development in the field of metabolic engineering and synthetic biology.

Current knowledge suggests that branched-chain fatty acids in some biological systems, such as in ruminants, are synthesized by microorganisms utilizing branched-chain amino acids as precursors. nih.gov These pathways involve transamination, decarboxylation, and subsequent chain elongation. nih.gov Exploring the microbial world for organisms that naturally produce 2-methylhexanoic acid or related branched-chain fatty acids could uncover novel enzymes and metabolic pathways.

The challenges in this area are substantial and include:

Screening and Discovery: Identifying microorganisms from diverse environments that produce 2-methylhexanoic acid. This requires the development of high-throughput screening methods to detect and quantify the target molecule in complex biological samples.

Pathway Elucidation: Once a producing organism is identified, the next step is to unravel the specific biosynthetic pathway. This involves a combination of genomics, transcriptomics, proteomics, and metabolomics to identify the genes and enzymes responsible for each step of the synthesis.

Metabolic Engineering: With the pathway identified, metabolic engineering strategies can be employed to enhance the production of this compound. This could involve overexpressing key enzymes, knocking out competing pathways, and optimizing fermentation conditions. researchgate.net The ultimate goal is to develop a robust and economically viable microbial cell factory for the production of this chiral molecule.

The exploration of microbial biotransformation pathways holds the promise of developing sustainable and cost-effective methods for the production of this compound, moving away from traditional chemical synthesis.

Advanced Methods for Enantiomeric Purity Assessment and Monitoring

The accurate determination of enantiomeric purity is critical in the development and production of chiral compounds. For this compound, several advanced analytical techniques can be employed for this purpose.

Chiral Gas Chromatography (GC) is a powerful technique for separating and quantifying enantiomers. gcms.czlibretexts.org This method utilizes a chiral stationary phase (CSP) within the GC column. The enantiomers of a volatile derivative of 2-methylhexanoic acid (e.g., its methyl ester) will interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. aocs.org The development of new CSPs with improved selectivity and thermal stability is an ongoing area of research. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) is another widely used method for enantiomeric separation. Similar to chiral GC, it employs a chiral stationary phase. For non-volatile compounds like carboxylic acids, HPLC is often the method of choice. The development of novel chiral stationary phases for HPLC continues to expand the range of enantiomers that can be successfully resolved. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy offers a powerful alternative to chromatographic methods for determining enantiomeric purity. researchgate.net This can be achieved through the use of:

Chiral Derivatizing Agents (CDAs): The chiral acid is reacted with a chiral reagent to form diastereomers. These diastereomers have distinct NMR spectra, allowing for the quantification of each enantiomer. researchgate.net

Chiral Solvating Agents (CSAs): In the presence of a chiral solvating agent, the enantiomers form transient diastereomeric complexes that can exhibit different chemical shifts in the NMR spectrum.

Chiral Shift Reagents: Lanthanide-based chiral shift reagents can be used to induce chemical shift differences between enantiomers, enabling their quantification. libretexts.orgresearchgate.net

Recent advances have focused on developing new and more effective chiral reagents and improving the sensitivity and resolution of NMR techniques for the analysis of chiral molecules. nih.gov

| Analytical Method | Principle | Advantages | Research Focus |

| Chiral Gas Chromatography (GC) | Differential interaction of enantiomers with a chiral stationary phase. | High resolution for volatile compounds. | Development of new, more selective, and stable chiral stationary phases. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers on a chiral stationary phase. | Applicable to a wide range of compounds, including non-volatile ones. | Creation of novel chiral stationary phases with broad applicability. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Formation of diastereomeric species (with CDAs or CSAs) or complexes (with shift reagents) that are distinguishable by NMR. | Provides structural information in addition to enantiomeric purity; non-separative. | Design of new chiral derivatizing/solvating/shift reagents; enhancing sensitivity and resolution. |

Structure-Activity Relationship (SAR) Studies in Chiral Molecular Design

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the three-dimensional structure of a molecule influences its biological activity. For chiral compounds like 2-methylhexanoic acid, the stereochemistry at the chiral center can have a profound impact on its interaction with biological systems.

A clear example of this is in the sensory properties of 2-methylhexanoic acid. The two enantiomers are known to have distinct odors, highlighting the stereospecificity of olfactory receptors. This difference in sensory perception is a direct consequence of the different spatial arrangements of the atoms in the (R)- and (S)-enantiomers and how they interact with the chiral environment of the receptor binding sites.

Beyond sensory properties, branched-chain fatty acids as a class are being investigated for a range of biological activities, including potential anticancer effects. nih.gov Studies on other branched-chain fatty acids have shown that structural modifications, such as the position and size of the branching group and the presence of unsaturation, can significantly impact their biological activity. nih.govlipotype.com

For this compound, future SAR studies could involve the synthesis and biological evaluation of a library of derivatives to probe the effects of various structural modifications. Key areas of investigation could include:

Chain Length Modification: Altering the length of the alkyl chain to understand its impact on activity.

Functional Group Modification: Converting the carboxylic acid to other functional groups, such as esters, amides, or alcohols, to explore different biological interactions.

Introduction of Additional Functionality: Incorporating other functional groups, such as hydroxyl groups or double bonds, at various positions on the carbon chain.

These studies, coupled with computational modeling, can provide valuable insights into the key structural features required for a desired biological effect and guide the design of new, more potent and selective chiral molecules based on the this compound scaffold.

Q & A

Basic Research Question

- Chromatography : Chiral GC or HPLC with β-cyclodextrin columns resolves enantiomers. Retention times for the R-form are typically 10–15% longer than the S-enantiomer under optimized conditions .

- Titration : Neutralization titration confirms purity (>98% for commercial samples) .

- Spectroscopy : <sup>13</sup>C NMR distinguishes enantiomers via splitting patterns in the methyl and carboxyl regions .

How does this compound compare to other branched-chain fatty acids in biocatalytic applications?

Advanced Research Question

this compound serves as a precursor for biolubricants and esters. In enzymatic esterification with 2-octyl-1-dodecanol, it achieves >90% conversion under solvent-free conditions using immobilized lipases, outperforming linear-chain acids (e.g., hexanoic acid) due to reduced steric hindrance . Its branched structure also enhances oxidative stability in biolubricants compared to unsaturated analogs .

What are the key safety considerations when handling this compound in laboratory settings?

Basic Research Question

- Hazards : Causes severe skin burns (H314) and eye damage. Corrosive to metals (H290) .

- Storage : Keep in cool (<15°C), dark conditions to prevent degradation. Use inert atmosphere for long-term storage .

- Exposure Control : Use PPE (gloves, goggles) and fume hoods. Emergency measures include rinsing skin with water for 15+ minutes and consulting a physician .

What mechanistic insights explain the nematicidal activity of this compound against plant-parasitic nematodes?

Advanced Research Question

At 100–200 ppm, this compound disrupts nematode chemotaxis and egg hatching by interfering with G-protein-coupled receptor signaling. Comparative studies show it is 2–3× more effective than propionic acid but less potent than furic acid, likely due to its balanced hydrophobicity (logP = 1.89) enabling membrane penetration without excessive sequestration . Synergistic effects with lactic acid enhance mortality rates in mixed formulations .

How do computational models predict the environmental fate of this compound?

Advanced Research Question

Molecular dynamics simulations predict moderate biodegradability (t1/2 ~30 days in soil) due to microbial β-oxidation of the branched chain. However, its high water solubility (0.0576 mmHg vapor pressure) increases leaching potential, necessitating containment in aquatic research settings . QSAR models correlate its EC50 in algae (~50 mg/L) with electrophilicity indices .

What role does this compound play in fragrance safety assessments, and how are exposure limits determined?

Advanced Research Question

In the fragrance industry, dermal sensitization thresholds are established using the Local Lymph Node Assay (LLNA). For this compound, a NOAEL (No Observed Adverse Effect Level) of 10 mg/kg/day was derived, with a safety factor of 100 applied for consumer products. This contrasts with racemic mixtures, where the S-enantiomer may lower the safety margin due to higher reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.